molecular formula C15H11NO4 B8462382 Phenyl 3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate CAS No. 680971-62-4

Phenyl 3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate

Cat. No. B8462382
M. Wt: 269.25 g/mol
InChI Key: NCEPDURXEPWWKX-UHFFFAOYSA-N
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Patent
US07202255B2

Procedure details

Under an anhydrous atmosphere, a solution of 10 mmol of 2H-1,4-benzoxazin-3-one in 50 ml of tetrahydrofuran is cooled to −78° C. At that temperature, 11 mmol of a 1.6M solution of n-butyllithium in hexane are added dropwise. After being in contact for 30 minutes at −78° C., 11 mmol of phenyl chloroformate are added dropwise and stirring is carried out for a further 2 hours. After returning to ambient temperature, the solution is hydrolysed and then extracted with ethyl acetate. The organic phase is dried over magnesium sulphate, filtered and evaporated. After purification by chromatography over silica gel (petroleum ether/ethyl acetate: 8/2), the expected product is isolated.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
11 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3](=[O:11])[CH2:2]1.C([Li])CCC.Cl[C:18]([O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:19]>O1CCCC1.CCCCCC>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]([C:18]([O:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:19])[C:3](=[O:11])[CH2:2]1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
O1CC(NC2=C1C=CC=C2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
11 mmol
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is carried out for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After purification by chromatography over silica gel (petroleum ether/ethyl acetate: 8/2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CC(N(C2=C1C=CC=C2)C(=O)OC2=CC=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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